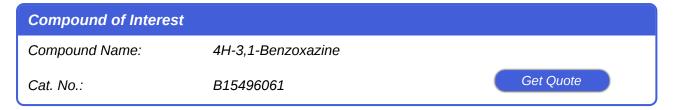


Spectroscopic Characterization of 4H-3,1-Benzoxazine Derivatives: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

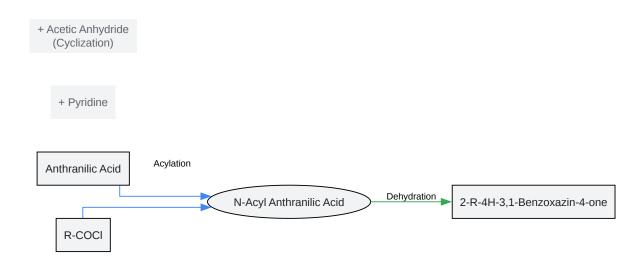
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **4H-3,1-benzoxazine** derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1][2] This document details the principles and experimental protocols for key analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The information is presented to facilitate the unambiguous identification and structural elucidation of these important molecules.

General Structure and Synthesis

4H-3,1-benzoxazine derivatives are bicyclic compounds containing a benzene ring fused to an oxazine ring. The core structure is amenable to a wide range of substitutions, leading to a diverse library of compounds with varied biological activities.[1][2]

A common synthetic route to 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate acid chloride in the presence of a dehydrating agent like acetic anhydride or a coupling agent.[1][2][3]





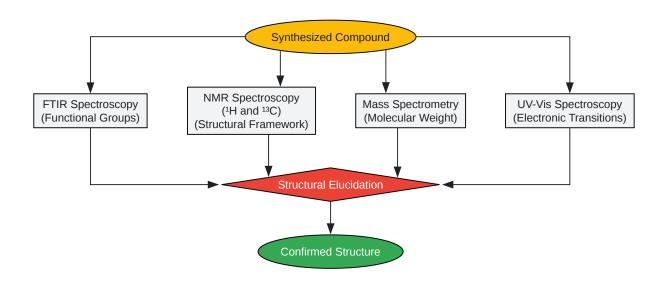
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A representative synthesis pathway for 2-substituted-4H-3,1-benzoxazin-4-ones.

Spectroscopic Characterization Workflow

The structural confirmation of newly synthesized **4H-3,1-benzoxazine** derivatives relies on a combination of spectroscopic techniques. A typical workflow ensures comprehensive analysis of the molecular structure.





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A typical workflow for the spectroscopic characterization of **4H-3,1-benzoxazine** derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **4H-3,1-benzoxazine** derivatives, providing detailed information about the carbon-hydrogen framework.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key characteristic signals for **4H-3,1-benzoxazine** derivatives include:

- Aromatic Protons: Signals in the range of δ 6.5-8.5 ppm, with multiplicities depending on the substitution pattern on the benzene ring.
- CH₂ Protons of the Oxazine Ring: For some derivatives, signals for Ar-CH₂-N and O-CH₂-N can be observed. For example, in a 2,3-diphenyl-3,4-dihydro-2H-benzo[e][4][5]oxazine, the Ar-CH₂-N protons appear as a singlet around δ 4.31 ppm.[5]



 Substituent Protons: Signals corresponding to the specific substituents on the benzoxazine core.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Characteristic chemical shifts include:

- Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-163 ppm for 4H-3,1-benzoxazin-4-ones.[6]
- Aromatic Carbons: Multiple signals in the range of δ 115-150 ppm.
- Oxazine Ring Carbons: The chemical shifts of the carbons in the oxazine ring are dependent on the specific derivative. For instance, in some derivatives, the Ar-CH₂-N carbon appears around δ 50.1 ppm and the O-CH₂-N carbon at approximately δ 79.1 ppm.[5]

Table 1: Representative ¹H and ¹³C NMR Data for **4H-3,1-Benzoxazine** Derivatives



Compound	Solvent	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Reference
2-(3- Pyridinyl)-4H- 3,1-benzoxazin- 4-one	DMSO-d₅	9.37 (s, 1H), 8.83 (d, J = 8.0 Hz, 1H), 8.59 (d, J = 7.8 Hz, 1H), 8.22 (d, J = 8.0 Hz, 1H), 7.94 (t, J = 7.6 Hz, 1H), 7.73 (m, 3H)	163.01, 160.41, 150.78, 148.15, 145.92, 137.33, 133.94, 129.07, 127.31, 126.66, 124.65, 122.88, 115.13	[6]
2-(Furan-2- yl)-4H-3,1- benzoxazin-4- one	CDCl₃	6.55 (dd, J = 3.5, 1.7 Hz, 1H), 7.30 (d, J = 3.5 Hz, 1H), 7.41 – 7.46 (m, 1H), 7.64 (d, J = 9.0 Hz, 2H), 7.72 – 7.78 (m, 1H), 8.14 (dd, J = 7.9, 1.2 Hz, 1H)	112.60, 116.94, 117.24, 127.18, 128.30, 128.79, 136.83, 144.43, 146.70, 147.10, 149.80, 158.62	[6]
A bis-oxazine benzoxazine (BA-a)	CDCl₃	1.56 (s, 6H, - CH ₃), 4.57 (s, 4H, Ar-CH ₂ -N), 5.32 (s, 4H, O- CH ₂ -N), 6.68- 7.26 (16H, Ar-H)	31.0 (-CH ₃), 41.8 (Ar-C-CH ₃), 50.1 (Ar-CH ₂ -N), 79.1 (O-CH ₂ -N), 116.4, 118.0, 120.1, 121.2, 124.7, 126.4, 129.2, 143.2, 148.5, 152.2	[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic vibrational frequencies provide evidence for the formation of the benzoxazine ring and the presence of various substituents.



Table 2: Characteristic FTIR Absorption Bands for 4H-3,1-Benzoxazine Derivatives

Functional Group	Vibrational Mode	Wavenumber (cm⁻¹)	Reference
C=O (lactone)	Stretching	1713 - 1771	[7]
Aromatic C=C	Skeletal Vibration	~1600	[5]
Trisubstituted Benzene	~1495	[5]	
C-O-C (antisymmetric)	Stretching	~1231	[5]
Oxazine Ring	O-C ₂ Vibration	~950	[5]
Ar-H	Out-of-plane Bending	~761	[5]
C-N-C	Stretching	~944	[8]
C-H (in -CH ₂ -)	Stretching	1486 - 1489	[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming the structure. Electrospray ionization (ESI) is a commonly used technique for these derivatives. The molecular ion peak ([M+H]+) is typically observed, confirming the molecular formula.[6]

Table 3: Mass Spectrometry Data for Selected 4H-3,1-Benzoxazine Derivatives



Compound	Molecular Formula	Calculated m/z ([M+H]+)	Found m/z ([M+H]+)	Reference
2-(3- Pyridinyl)-4H- 3,1-benzoxazin- 4-one	C13H8N2O2	225.23	225.09	[6]
2-(Furan-2- yl)-4H-3,1- benzoxazin-4- one	C12H7NO3	214.20	214.05	[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectra of **4H-3,1-benzoxazine** derivatives typically show absorption bands corresponding to $\pi \to \pi^*$ transitions of the aromatic system. For example, a benzoxazine derivative in THF solution showed two absorption peaks at 290 nm and 355 nm.[9] The position and intensity of these bands can be influenced by the nature and position of substituents on the benzoxazine core.

Experimental Protocols General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4ones

- Acylation of Anthranilic Acid: To a solution of anthranilic acid in a suitable solvent (e.g., pyridine, chloroform with triethylamine), the corresponding acid chloride is added dropwise at a controlled temperature (often 0 °C).[2][7] The reaction mixture is stirred for a specified period to allow for the formation of the N-acyl anthranilic acid intermediate.
- Cyclization: Acetic anhydride is added to the reaction mixture, and it is refluxed for several hours to effect cyclization through dehydration.[1][3]
- Work-up and Purification: The reaction mixture is cooled and poured into ice water to
 precipitate the crude product. The solid is filtered, washed with water and a suitable solvent



(e.g., sodium bicarbonate solution), and then dried.[7] Purification is typically achieved by recrystallization from an appropriate solvent (e.g., ethanol, hexane).[5][6]

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 or 600 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[5][6][7] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- FTIR Spectroscopy: FTIR spectra are typically recorded on a spectrophotometer using KBr pellets or as a thin film.
- Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.
- UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent (e.g., THF, ethanol) at a specific concentration.[9]

This guide provides a foundational understanding of the key spectroscopic methods for the characterization of **4H-3,1-benzoxazine** derivatives. For more detailed information on specific derivatives, consulting the primary literature is recommended.

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